

A Comparative Analysis of SAR131675 Cross-Reactivity with Other Kinases

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Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1146024

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Introduction

SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key player in lymphangiogenesis.^{[1][2][3][4]} Its efficacy and selectivity are critical for its therapeutic potential, minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of SAR131675 with other kinases, supported by experimental data, to aid researchers and drug development professionals in their investigations. It is important to note that while the query referenced "**(Rac)-SAR131675**," the scientific literature consistently refers to this compound as SAR131675 and identifies its primary target as VEGFR-3, not Rho-associated coiled-coil containing protein kinase (ROCK).

Quantitative Kinase Selectivity Profile

The selectivity of SAR131675 has been evaluated against a broad panel of kinases. The following table summarizes the inhibitory activity of SAR131675 against its primary target, VEGFR-3, and other closely related kinases.

Kinase Target	IC50 (nmol/L)	Assay Type	Notes
VEGFR-3	20	Recombinant Kinase Assay	Primary target
VEGFR-3	45	HEK Cell Autophosphorylation	Cellular target engagement
VEGFR-2	~200 (calculated from ratio)	Recombinant Kinase Assay	~10-fold less potent than against VEGFR-3[1][2][3][4]
VEGFR-2	239	PAEC VEGFA-induced Phosphorylation	Cellular activity[1][5]
VEGFR-1	~1000 (calculated from ratio)	Recombinant Kinase Assay	~50-fold less potent than against VEGFR-3[6]
VEGFR-1	~1000	HEK Cell Autophosphorylation	Minimal activity[1]
Panel of 65 Kinases	Inactive	Not specified	Demonstrates high selectivity[1][2][4]
Panel of 55 Kinases	Inactive	Not specified	Confirms high selectivity[2][3]

Experimental Methodologies

Detailed below are the key experimental protocols used to determine the kinase selectivity of SAR131675.

1. Recombinant Kinase Inhibition Assay

- Objective: To determine the direct inhibitory effect of SAR131675 on the enzymatic activity of purified recombinant kinases.
- Methodology:

- Recombinant human VEGFR-3 tyrosine kinase domain is incubated with a synthetic substrate (e.g., poly-Glu-Tyr, 4:1) and ATP.
- SAR131675 is added at various concentrations.
- The kinase reaction is allowed to proceed for a defined period.
- The amount of phosphorylated substrate is quantified using an ELISA-based method or radiometric assay.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation. A similar procedure is followed for other kinases like VEGFR-1 and VEGFR-2.

2. Cellular Autophosphorylation Assay

- Objective: To assess the ability of SAR131675 to inhibit the autophosphorylation of VEGFR-3 in a cellular context.
- Methodology:
 - Human Embryonic Kidney (HEK) 293 cells are transiently transfected with a plasmid encoding the full-length VEGFR-3.
 - The cells are then treated with varying concentrations of SAR131675.
 - Ligand (e.g., VEGFC) is added to stimulate receptor autophosphorylation.
 - Cells are lysed, and the total amount of VEGFR-3 and phosphorylated VEGFR-3 is determined by ELISA or Western blot using specific antibodies.
 - The IC₅₀ value is determined by measuring the concentration of SAR131675 required to inhibit 50% of the receptor phosphorylation.

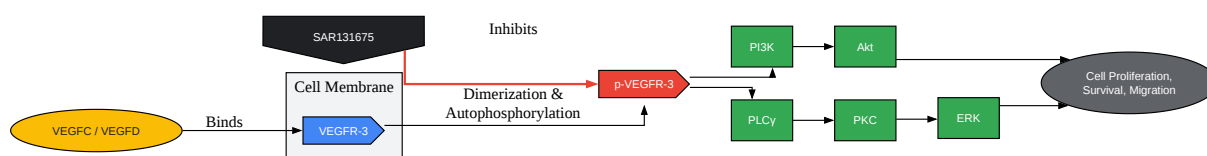
3. Endothelial Cell Proliferation Assay

- Objective: To evaluate the functional effect of SAR131675 on the proliferation of primary human lymphatic endothelial cells (HLECs) stimulated by VEGFR-3 ligands.

- Methodology:
 - HLECs are seeded in multi-well plates and serum-starved.
 - The cells are then treated with a range of SAR131675 concentrations.
 - Proliferation is stimulated by adding VEGFC or VEGFD.
 - After a set incubation period (e.g., 72 hours), cell viability or proliferation is measured using a standard method such as MTS or BrdU incorporation assay.
 - IC50 values are calculated from the resulting dose-response curves.^[7]

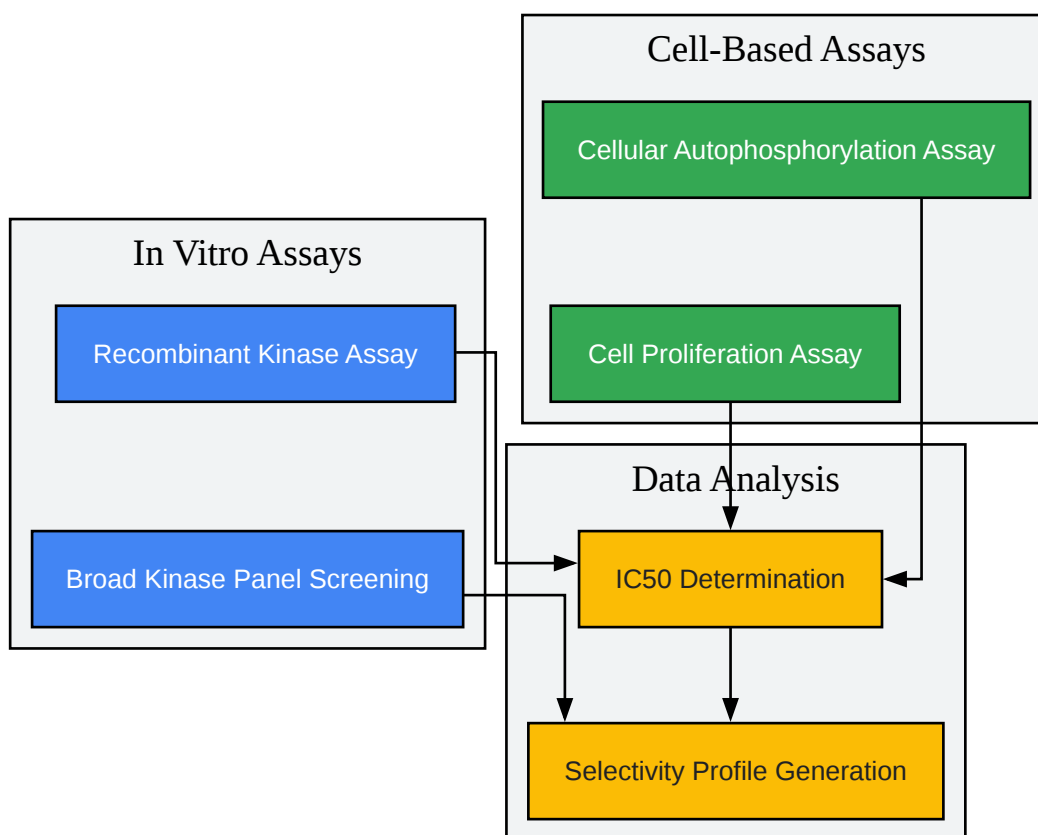
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR-3 signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.



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Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.



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Caption: Experimental workflow for determining kinase inhibitor selectivity.

Conclusion

The available data robustly demonstrates that SAR131675 is a highly selective inhibitor of VEGFR-3.^{[1][2][3][4]} Its cross-reactivity with a wide range of other kinases is minimal, with moderate activity observed only against the closely related VEGFR-2.^{[1][2][3][4]} This high degree of selectivity is a promising characteristic for therapeutic applications, suggesting a lower likelihood of off-target effects. The experimental protocols outlined provide a solid foundation for further comparative studies and drug development efforts centered on VEGFR-3 inhibition.

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